molecular formula C12H12F2O B13336169 (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol

(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol

Cat. No.: B13336169
M. Wt: 210.22 g/mol
InChI Key: NJVFIMPXNSFFSI-UHFFFAOYSA-N
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Description

(2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl)methanol is a unique organic compound characterized by its bicyclo[111]pentane core structure, which is further substituted with a phenyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-3-phenylbicyclo[111]pentan-1-yl)methanol typically involves the construction of the bicyclo[11One common method involves the reaction of a suitable bicyclo[1.1.1]pentane precursor with phenyl and fluorine-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. Its bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl)methanol
  • (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol
  • (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride)

Uniqueness

Compared to similar compounds, (2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol

InChI

InChI=1S/C12H12F2O/c13-12(14)10(8-15)6-11(12,7-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2

InChI Key

NJVFIMPXNSFFSI-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2(F)F)C3=CC=CC=C3)CO

Origin of Product

United States

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